molecular formula C14H12N4OS2 B2921920 4-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiazole-5-carboxamide CAS No. 2034426-34-9

4-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiazole-5-carboxamide

Cat. No.: B2921920
CAS No.: 2034426-34-9
M. Wt: 316.4
InChI Key: ZUAYEIZVZOMBFO-UHFFFAOYSA-N
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Description

4-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiazole-5-carboxamide: is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This compound is characterized by its unique molecular structure, which includes a thiazole ring substituted with a methyl group and a pyrazinylmethyl group linked to a thiophen-2-yl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiazole-5-carboxamide typically involves multiple steps, starting with the construction of the thiazole ring. One common approach is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The reaction conditions usually require heating and the presence of a base to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can lead to the formation of thiazolidines or other reduced derivatives.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the thiazole or pyrazinylmethyl positions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like amines or alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Thiazole-5-sulfoxide or Thiazole-5-sulfone.

  • Reduction: : Thiazolidine derivatives.

  • Substitution: : Amine or alcohol derivatives of the thiazole ring.

Scientific Research Applications

4-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiazole-5-carboxamide: has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may exhibit biological activity, making it useful in the study of enzyme inhibitors or receptor ligands.

  • Medicine: : Potential therapeutic applications include the development of new drugs for various diseases.

  • Industry: : It can be used in the production of materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

4-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiazole-5-carboxamide: can be compared to other thiazole derivatives, such as:

  • Thiopropamine: : A stimulant drug with a similar thiophene structure.

  • N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)propanamide: : Another thiazole derivative with potential biological activity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazinylmethyl group, which may confer distinct chemical and biological properties compared to other thiazole derivatives.

Properties

IUPAC Name

4-methyl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS2/c1-9-13(21-8-18-9)14(19)17-7-10-12(16-5-4-15-10)11-3-2-6-20-11/h2-6,8H,7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUAYEIZVZOMBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NCC2=NC=CN=C2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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